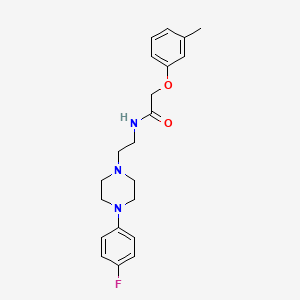

![molecular formula C14H13NO5S2 B2938005 Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate CAS No. 1021079-31-1](/img/structure/B2938005.png)

Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is a chemical compound offered by various suppliers such as Benchchem. It has a CAS number of 1021079-31-1 .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO4S2 . It has an average mass of 297.350 Da and a monoisotopic mass of 297.012939 Da .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Research focusing on the synthesis and characterization of related compounds highlights the ongoing interest in developing molecules with specific biological activities. For instance, the study by Elliott et al. (1975) on the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at inhibiting tetrahydrofolate's cofactor forms suggests the potential utility of similar synthetic efforts in creating inhibitors for specific biological pathways (Elliott et al., 1975). Although this study doesn't directly involve Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate, it exemplifies how analogous compounds can serve as leads in drug discovery and development.

Chemical Process Optimization

The optimization of chemical processes for the synthesis of intermediates, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the importance of these compounds in the pharmaceutical industry. Xu et al. (2018) optimized the yield of related compounds, which could be essential for the efficient production of drugs and other chemicals, indicating the relevance of process optimization in the context of compounds like this compound (Xu et al., 2018).

Novel Antagonists and Enzyme Inhibitors

The discovery and development of novel enzyme inhibitors and receptor antagonists, as shown in the study by Naganawa et al. (2006), which discusses the synthesis of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid as a functional PGE2 antagonist, highlight the potential medical applications of sulfonamide derivatives (Naganawa et al., 2006). These efforts mirror the potential of this compound in contributing to the development of new therapeutics.

Environmental and Agricultural Applications

Interestingly, compounds like bensulfuron methyl, a herbicide, demonstrate the versatility of sulfonamide derivatives in non-medical fields. Watanabe et al. (1988) discussed the selection of carrot cells tolerant to bensulfuron methyl and their acetolactate synthase response, which is relevant for understanding resistance mechanisms and improving agricultural practices (Watanabe et al., 1988).

Safety and Hazards

“Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

Mecanismo De Acción

Target of Action

The compound contains a sulfonyl group, which is often found in sulfonamide antibiotics. These antibiotics usually target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis .

Mode of Action

If this compound acts like a sulfonamide antibiotic, it would inhibit the function of the target enzyme, preventing the bacteria from synthesizing folate, an essential nutrient .

Biochemical Pathways

The affected pathway would be the folate synthesis pathway in bacteria. The downstream effects would include a halt in DNA synthesis, as folate is required for the production of nucleotides .

Result of Action

If this compound acts like a sulfonamide antibiotic, the result of its action would be the inhibition of bacterial growth .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other compounds. For example, the absorption of sulfonamides can be affected by the pH of the stomach .

Propiedades

IUPAC Name |

methyl 4-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-14(17)10-4-6-11(7-5-10)15-12(16)9-22(18,19)13-3-2-8-21-13/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITSIJHXDDCGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)

![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)

![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)

![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937944.png)

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)